
2-Bromolysergamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bromocriptine: A Sympatholytic, D2-Dopamine Agonist for the Treatment of Type 2 Diabetes
Bromocriptine, a derivative of ergot alkaloids like 2-Bromolysergamide, is primarily used in treating type 2 diabetes. Studies indicate that bromocriptine enhances suppression of hepatic glucose production without increasing insulin secretion or improving insulin sensitivity in peripheral tissues. Its unique mechanism of action includes augmenting low hypothalamic dopamine levels and inhibiting excessive sympathetic tone within the central nervous system. Clinical trials have shown that bromocriptine significantly reduces HbA1c levels, fasting, and postmeal plasma free fatty acid (FFA) and triglyceride levels. Notably, it has also demonstrated a reduction in cardiovascular complications among type 2 diabetic patients (DeFronzo, 2011).
Ion-Associates of N,N-Diethyllysergamide with Sulfophthaleins and Azo Dyes
Research on N,N-Diethyllysergamide, closely related to 2-Bromolysergamide, involves its ion-associates with sulfophthaleins and azo dyes. This study by Skaličan et al. explored the extraction recoveries, distribution ratios, conditional extraction constants, and limits of detection and determination of these ion-associates, contributing to the understanding of the chemical properties and potential applications of lysergamide derivatives (Skaličan, Kobliha, & Halámek, 1994).
Electrochemical Conversion of CO2 to 2-Bromoethanol
While not directly related to 2-Bromolysergamide, the study by Zhong et al. on the electrochemical conversion of CO2 to 2-bromoethanol highlights the potential application of brominated compounds in pharmaceuticals. This research demonstrates a new strategy for making value-added products from CO2, indicating the broader utility of brominated derivatives in chemical synthesis and pharmaceutical applications (Zhong et al., 2019).
Propiedades
IUPAC Name |
(6aR,9R)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-20-7-8(16(18)21)5-10-9-3-2-4-12-14(9)11(6-13(10)20)15(17)19-12/h2-5,8,13,19H,6-7H2,1H3,(H2,18,21)/t8-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXXUCVFDKNBPB-AMIZOPFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



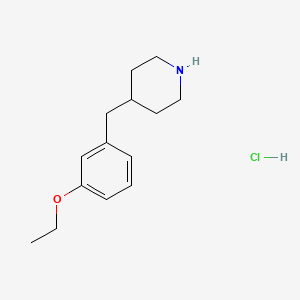
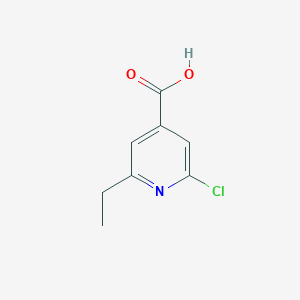
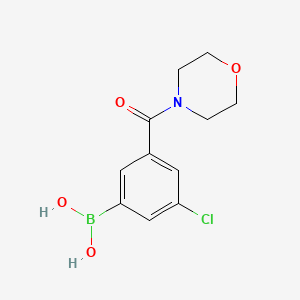
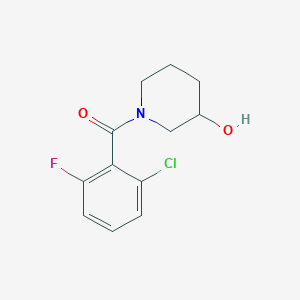
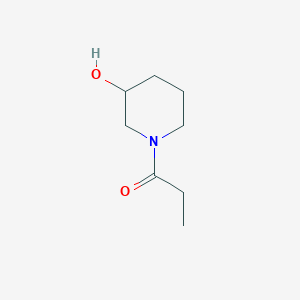
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride](/img/structure/B1462710.png)

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B1462714.png)
![[1-(5-Methylfuran-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462715.png)
![N1-{thieno[3,2-c]pyridin-4-yl}propane-1,3-diamine](/img/structure/B1462716.png)
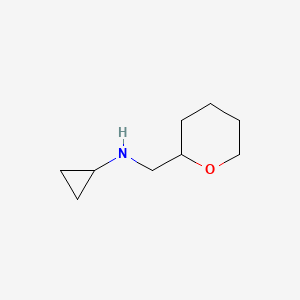
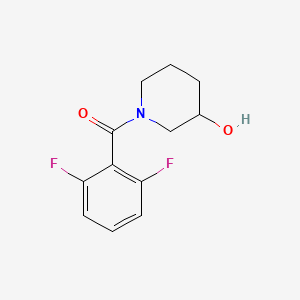

![N-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462722.png)